molecular formula C13H8F4N2O B12633291 2-Fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide CAS No. 920986-90-9

2-Fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide

Cat. No.: B12633291
CAS No.: 920986-90-9
M. Wt: 284.21 g/mol
InChI Key: WPPUFPPANXCMFO-UHFFFAOYSA-N
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Description

2-Fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide is a compound that features both fluorine and trifluoromethyl groups. These groups are known for their unique chemical properties, which make the compound valuable in various scientific and industrial applications. The presence of fluorine atoms often enhances the biological activity and stability of organic molecules, making them important in pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide typically involves the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with appropriate amines under controlled conditions. One common method includes the use of palladium-catalyzed coupling reactions, which are known for their efficiency and selectivity . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar catalytic processes. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. These methods ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

920986-90-9

Molecular Formula

C13H8F4N2O

Molecular Weight

284.21 g/mol

IUPAC Name

2-fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C13H8F4N2O/c14-11-6-8(4-5-18-11)12(20)19-10-3-1-2-9(7-10)13(15,16)17/h1-7H,(H,19,20)

InChI Key

WPPUFPPANXCMFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=NC=C2)F)C(F)(F)F

Origin of Product

United States

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